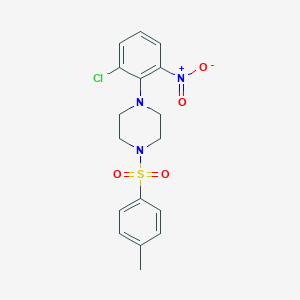
1-(2-CHLORO-6-NITROPHENYL)-4-(4-METHYLBENZENESULFONYL)PIPERAZINE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-CHLORO-6-NITROPHENYL)-4-(4-METHYLBENZENESULFONYL)PIPERAZINE is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-CHLORO-6-NITROPHENYL)-4-(4-METHYLBENZENESULFONYL)PIPERAZINE typically involves the following steps:
Chlorination: The addition of a chlorine atom to the aromatic ring.
Coupling Reaction: The final coupling of the substituted aromatic ring with the piperazine derivative.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-CHLORO-6-NITROPHENYL)-4-(4-METHYLBENZENESULFONYL)PIPERAZINE can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of the nitro group to an amine.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical agent.
Industry: Utilized in the development of new materials or chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(2-CHLORO-6-NITROPHENYL)-4-(4-METHYLBENZENESULFONYL)PIPERAZINE involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in its biological activity. The exact pathways and targets would depend on the specific application and the compound’s structure.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(2-Chlorophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine
- 1-(2-Nitrophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine
- 1-(2-Chloro-6-nitrophenyl)-4-[(4-methylphenyl)sulfonyl]morpholine
Uniqueness
1-(2-CHLORO-6-NITROPHENYL)-4-(4-METHYLBENZENESULFONYL)PIPERAZINE is unique due to the specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in various scientific and industrial applications.
Propiedades
Fórmula molecular |
C17H18ClN3O4S |
|---|---|
Peso molecular |
395.9g/mol |
Nombre IUPAC |
1-(2-chloro-6-nitrophenyl)-4-(4-methylphenyl)sulfonylpiperazine |
InChI |
InChI=1S/C17H18ClN3O4S/c1-13-5-7-14(8-6-13)26(24,25)20-11-9-19(10-12-20)17-15(18)3-2-4-16(17)21(22)23/h2-8H,9-12H2,1H3 |
Clave InChI |
JXTXWWJTXDWRKA-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=C(C=CC=C3Cl)[N+](=O)[O-] |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=C(C=CC=C3Cl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(E)-3-[3-(1H-1,2,3-BENZOTRIAZOL-1-YLMETHYL)-4-METHOXYPHENYL]-1-(4-HYDROXYPHENYL)-2-PROPEN-1-ONE](/img/structure/B409904.png)
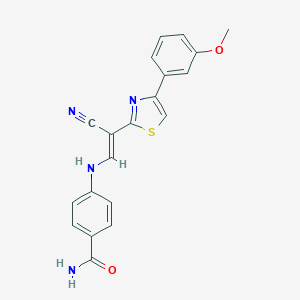

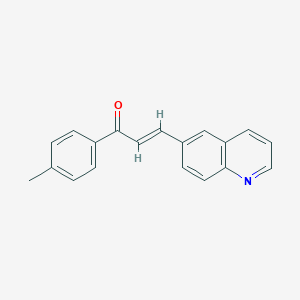
![5-{2-[(1-Adamantylacetyl)oxy]ethyl}-4-methyl-3-(2-oxo-2-phenylethyl)-1,3-thiazol-3-ium](/img/structure/B409912.png)

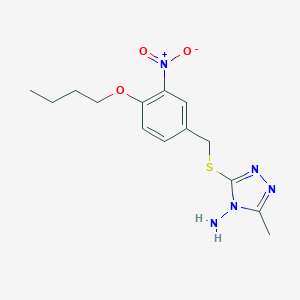
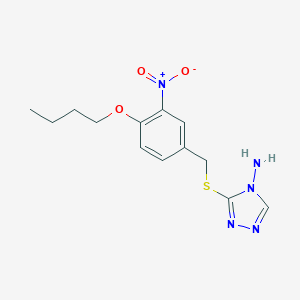
![3-[4-(Benzyloxy)-3-methoxyphenyl]-2-(4-{4-nitrophenyl}-1,3-thiazol-2-yl)acrylonitrile](/img/structure/B409917.png)
![4-[2-Cyano-2-(4-{4-nitrophenyl}-1,3-thiazol-2-yl)vinyl]phenyl acetate](/img/structure/B409919.png)
![Ethyl 2-{[2-cyano-2-(4-{4-nitrophenyl}-1,3-thiazol-2-yl)vinyl]amino}benzoate](/img/structure/B409920.png)
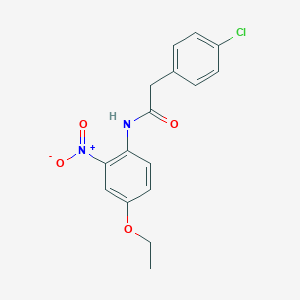
![2-(4-{4-Nitrophenyl}-1,3-thiazol-2-yl)-3-[3-methoxy-4-(2-oxo-2-phenylethoxy)phenyl]acrylonitrile](/img/structure/B409923.png)
